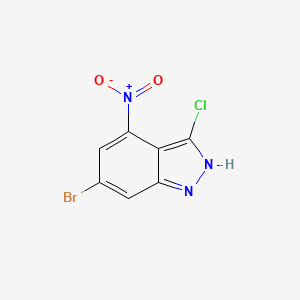

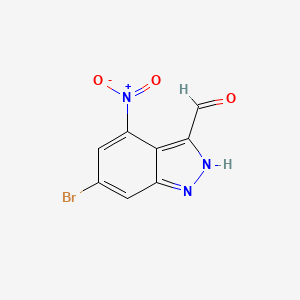

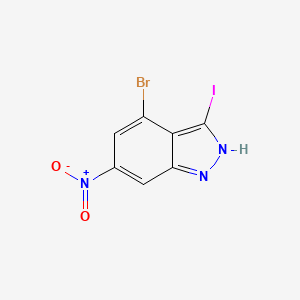

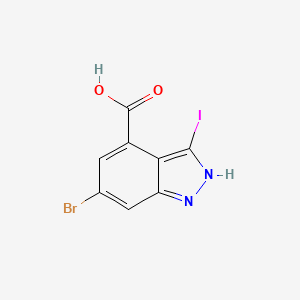

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

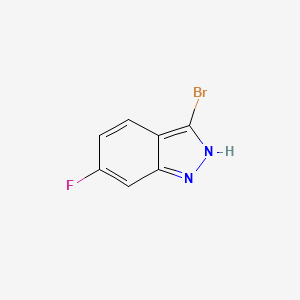

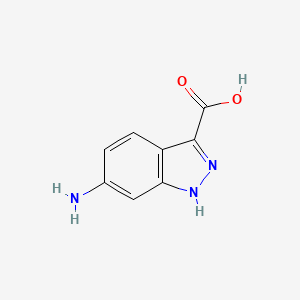

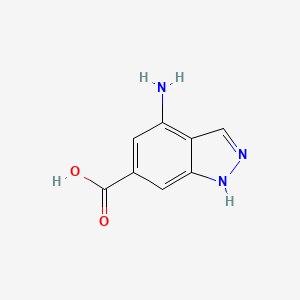

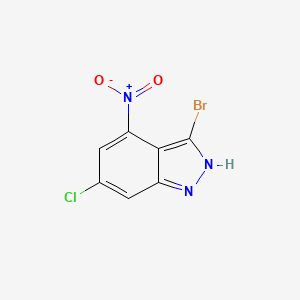

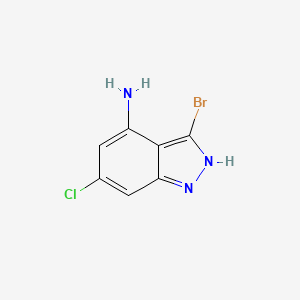

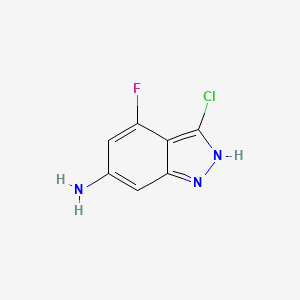

The compound "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromo and iodo substituents on the indazole ring can potentially influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 6-bromo-2-arylindoles has been reported using 2-iodobenzoic acid as a precursor, where regioselective bromination is followed by a series of reactions including Curtius rearrangement and Sonogashira coupling . Although this method does not directly pertain to the synthesis of "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid," it provides insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized by spectroscopic methods and crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These techniques could similarly be applied to determine the molecular structure of "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid."

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The bromo and iodo substituents on the indazole ring can act as reactive sites for further chemical transformations. For example, brominated indoles have been used as starting materials for the synthesis of biologically active compounds . The presence of halogens on the indazole ring can facilitate reactions such as halogen-lithium exchange, Suzuki coupling, or electrophilic aromatic substitution, which are useful in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indazole ring. The introduction of bromo and iodo groups can increase the molecular weight and potentially affect the compound's lipophilicity, which is an important factor in drug design. The crystal structure analysis of similar compounds provides information on the solid-state properties, which can be relevant for the formulation of pharmaceuticals .

Applications De Recherche Scientifique

Biological Activity and Therapeutic Applications of Indazole Derivatives

Anticancer and Antineoplastic Effects : Indazole derivatives, including lonidamine, have shown promise in clinical trials for the treatment of solid tumors. Lonidamine exhibits a unique mechanism of action by inhibiting aerobic glycolysis and lactate transport in neoplastic cells, thereby potentiating the cytotoxic effects of anthracyclines and cisplatin in cancer cell lines (Di Cosimo et al., 2003).

Antioxidant Activity : Indazole derivatives have been explored for their antioxidant capabilities. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant activity of compounds, including indazole derivatives (Munteanu & Apetrei, 2021).

Enzyme Inhibition : The impact of carboxylic acids on microbial biocatalysts has been studied, highlighting the role of such compounds in inhibiting fermentative production by engineered microbes. This research may inform the use of indazole carboxylic acids in microbial growth control or fermentation process optimization (Jarboe et al., 2013).

Chemical Synthesis and Medicinal Chemistry : Indazole derivatives exhibit a broad spectrum of biological activities, making them significant in drug discovery. Their roles range from antibacterial and anticancer to anti-inflammatory and antidiabetic properties, among others (Ali et al., 2013).

Patent Review on Indazole Derivatives : A comprehensive review of patents published between 2013 and 2017 emphasizes the pharmacological importance of the indazole scaffold. Indazole derivatives have shown promising anticancer and anti-inflammatory activities, as well as potential in treating neurodegenerative disorders (Denya et al., 2018).

Orientations Futures

The future research directions for “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” and other indazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their synthesis methods could also be optimized for large-scale production .

Propriétés

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJAALZKMKCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646400 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid | |

CAS RN |

885523-77-3 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.